molecular formula C23H17ClF2N4O3 B2501229 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide CAS No. 946301-91-3

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2501229
CAS No.: 946301-91-3
M. Wt: 470.86
InChI Key: IYOVKLFZRKLDSN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole ring linked to a 3-chlorophenyl group, a 4,6-dimethyl-2-oxopyridinone moiety, and an N-(2,5-difluorophenyl)acetamide side chain. Its molecular complexity arises from the integration of aromatic systems (chlorophenyl, difluorophenyl), heterocycles (oxadiazole, pyridinone), and substituents (methyl, carbonyl groups).

Synthesis typically involves multi-step routes, including cyclization to form the oxadiazole ring, followed by coupling reactions to attach the pyridinone and acetamide groups. Characterization relies on NMR spectroscopy, mass spectrometry, and X-ray crystallography (using programs like SHELXL for structural refinement) .

Properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF2N4O3/c1-12-8-13(2)30(11-19(31)27-18-10-16(25)6-7-17(18)26)23(32)20(12)22-28-21(29-33-22)14-4-3-5-15(24)9-14/h3-10H,11H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOVKLFZRKLDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)F)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a pyridine ring and oxadiazole moiety, which are known for their diverse biological activities. This article examines the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H17ClF2N4O2\text{C}_{19}\text{H}_{17}\text{Cl}\text{F}_2\text{N}_4\text{O}_2

Molecular Weight: 392.81 g/mol
CAS Number: Not widely documented but can be derived from its components.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole and pyridine rings are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings demonstrate significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity: In vitro studies have shown that derivatives of oxadiazole exhibit Minimum Inhibitory Concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against various bacterial strains .
  • Antifungal Activity: Some derivatives have demonstrated potent antifungal effects with MIC values as low as 5.8 μg/mL .

2. Anticancer Activity

The compound's structural features suggest potential anticancer activity. Studies on similar compounds have revealed that modifications in the aromatic rings significantly enhance cytotoxic effects against cancer cell lines .

CompoundCell LineIC50 (µg/mL)
Compound AA549 (Lung)<10
Compound BHepG2 (Liver)<15
Compound CMCF7 (Breast)<20

Case Studies

Several studies have focused on similar compounds with oxadiazole and pyridine structures:

  • Study on Oxadiazole Derivatives: A study demonstrated that certain oxadiazole derivatives exhibited strong antimicrobial properties and moderate anticancer activity against various cell lines .
  • Pyridine-Based Compounds: Research indicates that pyridine derivatives can inhibit DNA gyrase, an essential enzyme for bacterial replication, thereby showcasing their potential as antibacterial agents .

In Silico Studies

Molecular docking studies have been conducted to predict the interaction of this compound with target proteins involved in various diseases. The binding affinity and interaction patterns suggest that the compound could effectively inhibit key enzymes related to cancer proliferation and bacterial growth.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multiple steps that include the formation of oxadiazole and pyridine derivatives. The structural characterization is often confirmed through techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared (IR) Spectroscopy

These methods help elucidate the compound's molecular structure and confirm its purity.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide exhibit significant anticancer activities. For instance:

CompoundCell Lines TestedPercent Growth Inhibition
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
Compound CNCI-H4075.99%

These results suggest that the compound may act as a potent inhibitor against various cancer cell lines, indicating its potential for further development as an anticancer agent .

Anti-inflammatory Effects

Molecular docking studies have shown that similar oxadiazole derivatives can inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. The anti-inflammatory potency of these compounds was evaluated using in silico methods, suggesting their potential for therapeutic use in inflammatory diseases .

Case Studies

Several case studies have been documented regarding the efficacy of oxadiazole derivatives:

Case Study 1: Anticancer Activity

In a study published by ACS Omega, a related oxadiazole derivative demonstrated significant growth inhibition across multiple cancer cell lines, leading to further investigations into its mechanism of action and structure-activity relationship .

Case Study 2: Anti-inflammatory Potential

Research conducted on similar compounds indicated effective inhibition of 5-lipoxygenase through molecular docking simulations. These findings support the hypothesis that these compounds could be developed into anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its substitution pattern:

  • Oxadiazole substituent : The 3-chlorophenyl group at the oxadiazole 3-position contrasts with analogs bearing 4-fluorophenyl (e.g., ) or 4-chlorophenyl () groups. Meta-substitution (3-chloro) may enhance steric effects compared to para-substituted derivatives, influencing target binding .
  • Acetamide substituent: The 2,5-difluorophenyl group distinguishes it from compounds with 2-chlorophenyl (), 3-methoxybenzyl (), or 3-methylphenyl () groups.

Physicochemical Properties

Parameter Target Compound Compound Compound
Molecular Formula C₂₄H₁₈ClF₂N₃O₃ C₂₄H₁₈ClFN₃O₃ C₂₄H₂₁FN₄O₃
Molecular Weight (g/mol) 489.3 473.9 432.4
Key Substituents 3-ClPh, 2,5-F₂Ph 4-FPh, 2-ClPh 4-FPh, 3-MePh
Bioactivity Under investigation Antimicrobial Anticancer (hypothetical)

Notes:

  • Chlorine (Cl) and fluorine (F) substituents enhance electronegativity, affecting binding to hydrophobic enzyme pockets .

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